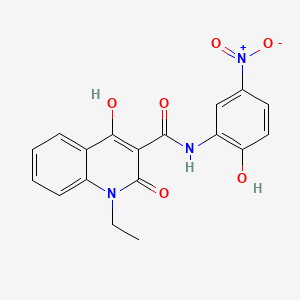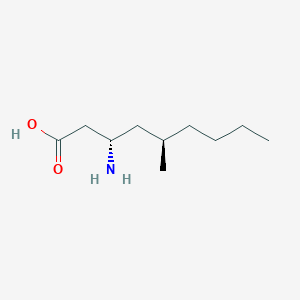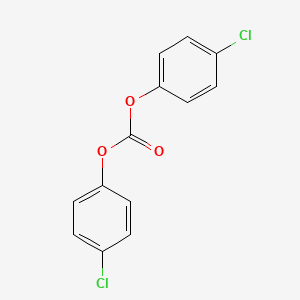
3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a diphenylurea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea typically involves the reaction of 1-benzylpyrrolidine with diphenylurea under specific conditions. The process may include:
Step 1: Formation of 1-benzylpyrrolidine by reacting pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Step 2: Coupling of 1-benzylpyrrolidine with diphenylurea using a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or pyrrolidine derivatives.
科学研究应用
3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.
相似化合物的比较
1-Benzylpyrrolidin-3-yl-methanol: Shares the pyrrolidine and benzyl moieties but differs in the functional group attached to the pyrrolidine ring.
1-Benzylpyrrolidin-3-yl-piperazine: Contains a piperazine ring instead of the diphenylurea moiety.
1-Benzylpyrrolidin-3-yl-carboxylic acid: Features a carboxylic acid group instead of the diphenylurea moiety.
Uniqueness: 3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea is unique due to the presence of the diphenylurea moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.
属性
CAS 编号 |
19985-26-3 |
|---|---|
分子式 |
C24H25N3O |
分子量 |
371.5 g/mol |
IUPAC 名称 |
3-(1-benzylpyrrolidin-3-yl)-1,1-diphenylurea |
InChI |
InChI=1S/C24H25N3O/c28-24(25-21-16-17-26(19-21)18-20-10-4-1-5-11-20)27(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,21H,16-19H2,(H,25,28) |
InChI 键 |
DERGOIQEITWKQF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009189.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12009190.png)

![2-[2-(Methylsulfanyl)ethyl]pyridine](/img/structure/B12009205.png)

![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12009227.png)

![(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B12009232.png)

![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009239.png)
